Application: “1-Methyl-9H-beta-carboline-3-carboxylic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure, interactions, and functions in the context of complex biological systems.
Methods: The specific methods of application in proteomics research would depend on the particular experiment being conducted. It could involve the use of this compound in protein isolation, purification, or identification procedures.
Results: The outcomes of such research would be highly dependent on the specific goals of the study. It could potentially lead to new insights into protein function, interactions, or roles in disease.
Application: This compound is involved in the synthesis of molecules for various biological studies . These studies could include investigations into cytotoxicity, insecticidal activities, and more .
Methods: The compound could be used as a reactant in chemical reactions to synthesize new molecules. The specific procedures would depend on the desired end product.
Methods: The methods of application would involve using the compound in various in vitro and in vivo experiments to study its effects on cells or organisms.
Results: The results of these studies could potentially lead to new treatments for a variety of diseases .
Application: This compound is involved in the synthesis of molecules for studies including cytotoxicity and insecticidal activities .
Application: This compound is involved in oxidative decarboxylation , a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2).
Methods: The compound could be used as a reactant in chemical reactions to undergo oxidative decarboxylation. The specific procedures would depend on the desired end product.
Results: The results of these reactions would be new molecules that can be used in further chemical or biological studies .
1-Methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a heterocyclic organic compound belonging to the class of N-heterocyclic carbolines. It has the molecular formula and a molecular weight of approximately 218.23 g/mol. This compound features a bicyclic structure composed of a pyridine ring fused to an indole ring, with a carboxylic acid group located at the 3-position of the indole and a methyl group attached to the nitrogen at the 1-position. It is also known by various names, including 1-Methyl-β-carboline-3-carboxylic acid and 1-Methyl-9H-pyrid(3,4-b)indole .
Currently, there is no scientific consensus on the specific mechanism of action of 1-Methyl-PIC. Carbolines, in general, have been investigated for various biological activities, including potential anti-cancer and anti-oxidant properties []. However, more research is needed to understand the mechanisms behind these activities and their applicability to 1-Methyl-PIC.
Research indicates that 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid exhibits potential biological activities, including:
Synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid can be achieved through various methods:
The compound finds applications in several fields:
Interaction studies involving 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid focus on its binding affinity with various biological targets:
These studies are essential for determining the therapeutic potential of the compound and its derivatives .
Several compounds share structural similarities with 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Methylharman | Carboline | Exhibits psychoactive properties; found in plants. |
Harman | Carboline | Known for its role as a neurotoxin and antioxidant. |
1-Methyl-β-carboline | Carboline | Similar structure; studied for anti-cancer properties. |
Methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate | Ester derivative | Used in various synthetic applications; less polar. |
These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique aspects of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid in comparison to its analogs .